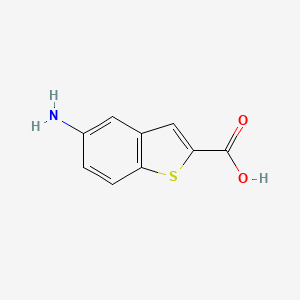

5-Amino-1-benzothiophene-2-carboxylic acid

説明

The compound of interest, 5-Amino-1-benzothiophene-2-carboxylic acid, is a derivative of benzothiophene, which is a heterocyclic compound. The structure of this compound suggests potential biological activity, and its derivatives have been explored for various pharmacological properties. Although the provided papers do not directly discuss 5-Amino-1-benzothiophene-2-carboxylic acid, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

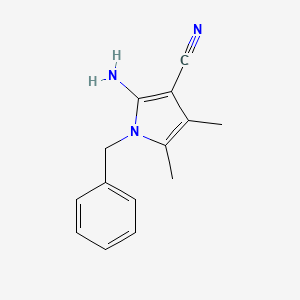

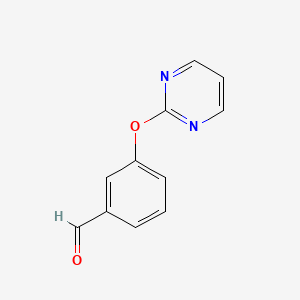

The synthesis of related compounds, such as 2-amino-5-phenylthiophene-3-carboxylic acid derivatives, has been reported with a focus on their potential as anti-tubercular agents . Similarly, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized, indicating a methodological approach that could be adapted for the synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid . These methods typically involve the interaction of aromatic aldehydes with amino-substituted benzothiophene derivatives, suggesting that a similar approach could be employed for the synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, as seen in the case of ortho C(sp2)-H arylated/benzylated/oxygenated benzamides . This technique could similarly be applied to determine the precise molecular structure of 5-Amino-1-benzothiophene-2-carboxylic acid. The molecular docking simulations performed on the synthesized thiophene derivatives provide insights into the probable binding modes of these compounds, which could be relevant for understanding the interactions of 5-Amino-1-benzothiophene-2-carboxylic acid with biological targets .

Chemical Reactions Analysis

The chemical reactivity of benzothiophene derivatives is highlighted by their ability to undergo various reactions, such as arylation, acetoxylation, and alkoxylation, directed by bidentate groups like 4-amino-2,1,3-benzothiadiazole . These reactions are crucial for the functionalization of the benzothiophene core and could be applicable to 5-Amino-1-benzothiophene-2-carboxylic acid for the introduction of various substituents, potentially altering its physical and chemical properties for desired applications.

Physical and Chemical Properties Analysis

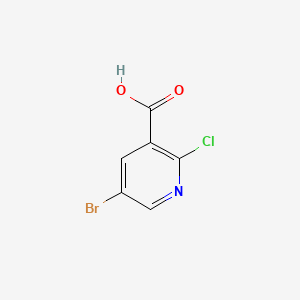

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the crystal structures of cocrystals and salts formed by 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids reveal the importance of hydrogen bonding and π-π interactions in determining the solid-state properties of these compounds . These interactions could also play a significant role in the properties of 5-Amino-1-benzothiophene-2-carboxylic acid, affecting its solubility, stability, and reactivity.

科学的研究の応用

Crystal Structure and Pharmacological Activity

5-Amino-1-benzothiophene-2-carboxylic acid and similar benzothiophene-based compounds have been extensively used in pharmacology due to their therapeutic effectiveness. A study by Dugarte-Dugarte et al. (2021) determined the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid, highlighting its complex 3D arrangement and potential in treating various diseases (Dugarte-Dugarte et al., 2021).

Synthesis and Biological Activity of Azomethine Derivatives

Chiriapkin et al. (2021) explored azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, focusing on their cytostatic, antitubercular, and anti-inflammatory activities. This research optimized synthesis methods and identified structure-activity relationships valuable for medical chemistry (Chiriapkin et al., 2021).

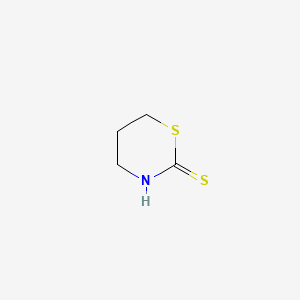

Anti-Inflammatory Agents

Radwan et al. (2009) conducted a study on 5-Aminobenzo[b]thiophene-2-carboxylic acid, transforming it into various C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity (Radwan et al., 2009).

Synthesis of Novel Thiophene and Benzothiophene Derivatives as Cytotoxic Agents

Mohareb et al. (2016) synthesized novel thiophene and benzothiophene derivatives with potential anti-proliferative activity against cancer cell lines. This study highlights the reactivity of these derivatives towards different chemical reagents (Mohareb et al., 2016).

Chemoselective Synthesis of 3-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-2-Carboxylic Acid

Jayaraman et al. (2010) focused on the chemoselective synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, an important step in developing novel pharmaceutical compounds (Jayaraman et al., 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-amino-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGKOIDGMQOPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377495 | |

| Record name | 5-amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-benzothiophene-2-carboxylic acid | |

CAS RN |

98589-46-9 | |

| Record name | 5-Aminobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98589-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)

![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)